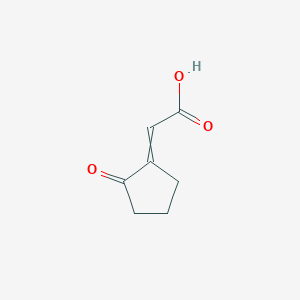

(2-Oxocyclopentylidene)acetic acid

CAS No.: 89966-37-0

Cat. No.: VC16006416

Molecular Formula: C7H8O3

Molecular Weight: 140.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89966-37-0 |

|---|---|

| Molecular Formula | C7H8O3 |

| Molecular Weight | 140.14 g/mol |

| IUPAC Name | 2-(2-oxocyclopentylidene)acetic acid |

| Standard InChI | InChI=1S/C7H8O3/c8-6-3-1-2-5(6)4-7(9)10/h4H,1-3H2,(H,9,10) |

| Standard InChI Key | ROZKWSXOOCRCTF-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(=CC(=O)O)C(=O)C1 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

(2-Oxocyclopentylidene)acetic acid is systematically named 2-(2-oxocyclopentylidene)acetic acid under IUPAC guidelines . Its structure comprises a cyclopentane ring fused with a ketone group at the 2-position and an acetic acid moiety linked via a methylidene bridge. The compound exists in multiple stereoisomeric forms, though the (E)-isomer is the most commonly reported configuration .

Table 1: Key Identifiers of (2-Oxocyclopentylidene)acetic Acid

Structural and Electronic Features

The molecule’s cyclopentane ring adopts a non-planar conformation, with the ketone group at C2 inducing partial ring strain. The acetic acid substituent introduces polarity, as evidenced by a topological polar surface area (TPSA) of 54.4 Ų . Density functional theory (DFT) calculations suggest that the conjugated system between the cyclopentylidene group and the carboxylic acid enhances resonance stabilization, influencing reactivity in nucleophilic addition and cycloaddition reactions .

Synthesis and Synthetic Challenges

Reported Synthetic Routes

While direct synthesis methods for (2-oxocyclopentylidene)acetic acid are sparsely documented in publicly available literature, analogous compounds provide insight into plausible strategies. A common approach involves the condensation of cyclopentanone derivatives with malonic acid or its esters under acidic or basic conditions . For example:

-

Knoevenagel Condensation: Cyclopentanone reacts with malonic acid in the presence of pyridine to form the methylidene bridge .

-

Oxidative Decarboxylation: Substituted cyclopentene carboxylic acids may undergo oxidation to introduce the ketone moiety .

Yield Optimization and Challenges

Key challenges in synthesizing (2-oxocyclopentylidene)acetic acid include:

-

Steric Hindrance: The cyclopentane ring limits accessibility for reagents, often reducing reaction efficiency.

-

Isomer Control: Ensuring stereochemical purity requires precise temperature and catalyst selection .

-

Purification Difficulties: The compound’s polarity complicates isolation via conventional chromatography.

Physicochemical and Computational Properties

Experimental and Predicted Data

PubChem’s computed properties provide a foundation for understanding the compound’s behavior:

Table 2: Computed Physicochemical Properties

| Property | Value |

|---|---|

| XLogP3 | 0.1 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 1 |

| Topological Polar Surface Area | 54.4 Ų |

Solubility and Stability

The compound’s solubility profile is dominated by its carboxylic acid group, rendering it moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in non-polar media. Stability studies indicate susceptibility to thermal decarboxylation above 150°C and photodegradation under UV light .

Related Compounds and Analogues

Structurally Similar Molecules

The following analogues highlight modifications that alter reactivity and bioactivity:

Table 3: Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 2-(3-Oxocyclopentyl)acetic acid | Ketone position (C3 vs. C2) | |

| Cyclopentanecarboxylic acid | Lacks conjugated ketone | |

| 2-Oxobutanoic acid | Shorter carbon chain |

Research Gaps and Future Directions

Unresolved Questions

-

Stereochemical Impact: The biological implications of (E)- vs. (Z)-isomerism remain unexplored.

-

Mechanistic Studies: Detailed kinetic analyses of its reactions are needed to optimize synthetic utility.

-

In Vivo Toxicity: No preclinical data exist to evaluate its safety profile.

Recommended Studies

-

Crystallography: X-ray diffraction could resolve ambiguities in bond angles and conformations.

-

High-Throughput Screening: Testing against the NCI60 panel may reveal anticancer potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume